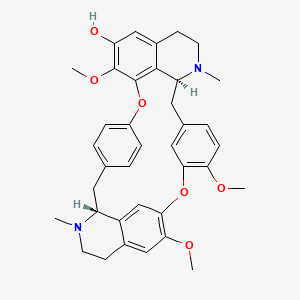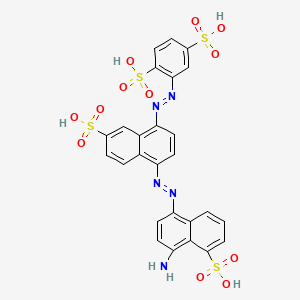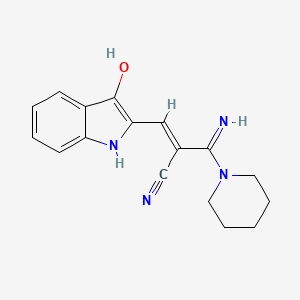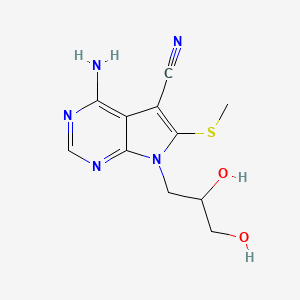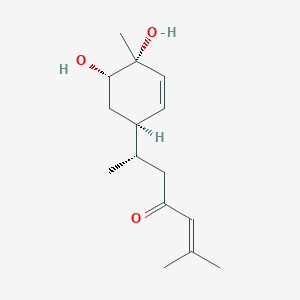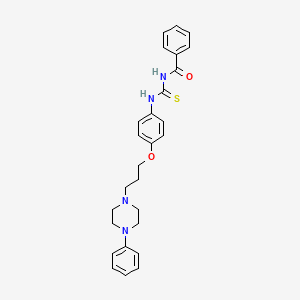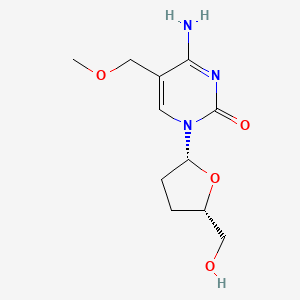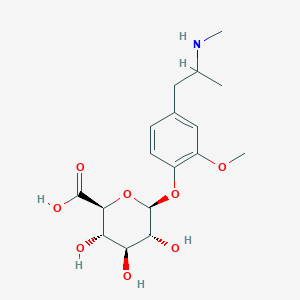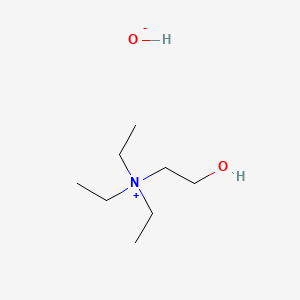
Cucurbalsaminol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cucurbalsaminol A, also known as cucurbita-5,23(E)-diene-3β,12β,25-triol, is a chemical compound with the formula C30H50O4. It is a cucurbitane-type triterpenoid, related to cucurbitacin, and was isolated from the Balsam apple vine (Momordica balsamina) by C. Ramalhete and others in 2009 . This compound is an amorphous powder that is soluble in methanol and ethyl acetate but insoluble in n-hexane .
Méthodes De Préparation
Cucurbalsaminol A is typically isolated from natural sources, specifically the Balsam apple vine. The isolation process involves extracting the plant material with solvents such as methanol or ethyl acetate, followed by purification using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Analyse Des Réactions Chimiques
Cucurbalsaminol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
Cucurbalsaminol A has been studied for its potential applications in various scientific fields. In chemistry, it is used as a reference compound for studying the structure and reactivity of cucurbitane-type triterpenoids. In biology and medicine, this compound has shown potential as an anti-inflammatory and antioxidant agent . It has also been investigated for its potential use in treating diabetes and other metabolic disorders due to its ability to inhibit key enzymes involved in carbohydrate metabolism . Additionally, this compound has been studied for its potential anticancer properties, although it is not cytotoxic like Cucurbalsaminol B .
Mécanisme D'action
The mechanism of action of Cucurbalsaminol A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of key enzymes and signaling pathways involved in inflammation, oxidative stress, and metabolism . For example, this compound has been shown to inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels and improve metabolic health.
Comparaison Avec Des Composés Similaires
Cucurbalsaminol A is structurally related to other cucurbitane-type triterpenoids, such as Cucurbalsaminol B, Balsaminol A, and Balsaminol B . While these compounds share a similar core structure, they differ in the functional groups attached to the triterpenoid backbone. For example, Cucurbalsaminol B is cytotoxic, whereas this compound is not . This difference in cytotoxicity highlights the unique properties of this compound and its potential for therapeutic applications without the associated toxicity.
Propriétés
Numéro CAS |
1189131-54-1 |
|---|---|
Formule moléculaire |
C30H50O4 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
(3S,7S,8R,9S,10S,12R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C30H50O4/c1-18(10-9-14-26(2,3)34)19-13-15-29(7)25-22(31)16-21-20(11-12-23(32)27(21,4)5)28(25,6)17-24(33)30(19,29)8/h9,14,16,18-20,22-25,31-34H,10-13,15,17H2,1-8H3/b14-9+/t18-,19-,20-,22+,23+,24-,25-,28+,29+,30+/m1/s1 |
Clé InChI |
WFULNIMUTJQIKF-HCLZVIJHSA-N |
SMILES isomérique |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C)O)C)C |
SMILES canonique |
CC(CC=CC(C)(C)O)C1CCC2(C1(C(CC3(C2C(C=C4C3CCC(C4(C)C)O)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






